molecular formula C19H22N4O4 B2619283 N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251677-02-7

N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2619283
CAS No.: 1251677-02-7
M. Wt: 370.409
InChI Key: ALPIYGWCMPKZQO-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a structurally complex acetamide derivative featuring a 1,3-benzodioxole moiety (a methylenedioxy-substituted benzene ring) linked via an acetamide bridge to a substituted dihydropyrimidin-2-one core. The dihydropyrimidinone ring is further functionalized with a methyl group at position 4 and a piperidin-1-yl group at position 2. Such scaffolds are often explored for kinase inhibition or protease modulation due to their ability to engage in diverse non-covalent interactions .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-13-9-18(25)23(19(20-13)22-7-3-2-4-8-22)11-17(24)21-14-5-6-15-16(10-14)27-12-26-15/h5-6,9-10H,2-4,7-8,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPIYGWCMPKZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the dihydropyrimidinone moiety: This can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling of the piperidine ring: This can be done through nucleophilic substitution reactions.

    Final assembly: The final compound is assembled through amide bond formation between the benzodioxole and dihydropyrimidinone intermediates.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions may target the dihydropyrimidinone moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may be studied for its potential effects on cellular processes and pathways.

Medicine

The compound could be investigated for its therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industrial applications, it might be used in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The compound is compared below with six structurally related analogs (Table 1), focusing on substituent variations, synthetic pathways, and inferred properties.

Table 1: Structural and Functional Comparison of N-(2H-1,3-Benzodioxol-5-yl)-2-[4-Methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide and Analogous Compounds

Compound ID Key Substituents/Modifications Functional Groups Notable Properties/Data Reference
Target Compound 1,3-Benzodioxole, 4-methyl-6-oxo-dihydropyrimidinone, piperidin-1-yl Acetamide, benzodioxole, dihydropyrimidinone Hypothesized enhanced metabolic stability due to benzodioxole; potential basicity from piperidine -
Compound 3 () Benzyl, 4-methyl-6-oxo-dihydropyrimidin-2-ylthio Thioether, acetamide mp 196°C; ^1H NMR δ 12.50 (NH), 10.01 (NHCO) suggests strong hydrogen bonding
Compound 4 () Indazol-5-yl, piperazin-1-yl, isopropyl Phenoxy, acetamide, piperazine 32% synthetic yield; NMR δ 12.90 (NH indazole) indicates aromatic proton deshielding
Compound 1 () Butenyl, methylpyrimido[4,5-d]pyrimidine Benzodiazepine, acetamide Complex heterocyclic system; potential for multi-target activity due to fused rings
Phthalide Derivative () 3-Oxo-1,3-dihydro-2-benzofuran Phthalide, acetamide Phthalide intermediates enhance synthetic versatility for heterocycles
Quinoline Derivative () Chlorophenyl, tetrahydrofuran-3-yloxy Quinoline, acetamide Bulky substituents may improve target selectivity but reduce solubility

Key Structural and Functional Differences

Core Heterocyclic Modifications

  • Dihydropyrimidinone vs.
  • Thioether vs. Piperidinyl (Compound 3) : Replacing the thioether in Compound 3 with a piperidinyl group (target compound) introduces basicity, likely enhancing solubility in acidic environments .

Aromatic Substituent Effects

  • Benzodioxole vs. Benzyl (Compound 3) : The methylenedioxy group in the target compound provides electron density and metabolic stability compared to the benzyl group in Compound 3, which is prone to oxidative metabolism .
  • Indazole vs.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide, a compound characterized by its complex structure and potential biological activity, has garnered attention in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H19N3O4
  • Molecular Weight : 377.39 g/mol
  • CAS Number : 1260994-24-8

The structure features a benzodioxole moiety linked to a dihydropyrimidine derivative, which is significant for its biological interactions.

The biological activity of this compound appears to involve interactions with various molecular targets, including enzymes and receptors that play critical roles in cellular signaling pathways. The compound's structure suggests potential inhibitory effects on specific protein kinases, which are crucial for many cellular processes.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, it has been tested against several cancer cell lines, demonstrating significant antiproliferative effects:

Cell LineIC50 (µM)
Huh7 (Hepatocellular)<10
Caco2 (Colorectal)<10
HCT116 (Colorectal)<10
PC3 (Prostate)>10
MDA-MB 231 (Breast)>10

These results indicate that the compound may selectively inhibit the growth of certain cancer cells while having less effect on others, suggesting a potential for targeted cancer therapy .

Kinase Inhibition Studies

In vitro studies have assessed the compound's ability to inhibit various kinases. For example, it was evaluated against DYRK1A and CDK5/p25, with IC50 values indicating moderate to strong inhibitory activity. The introduction of bulky groups in its structure was found to enhance its selectivity and potency against these kinases .

Study 1: Antiproliferative Effects

A detailed study evaluated the antiproliferative effects of the compound on six different tumor cell lines. The findings showed that compounds with similar structural features exhibited IC50 values lower than 10 µM against colorectal cancer cell lines, indicating significant therapeutic potential .

Study 2: Mechanistic Insights

Another research effort focused on understanding the mechanism underlying the compound's action. It was revealed that the compound could interfere with cell cycle progression and induce apoptosis in sensitive cancer cell lines. This suggests that this compound might act as a dual inhibitor affecting both proliferation and survival pathways in cancer cells .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2H-1,3-benzodioxol-5-yl)-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide, and how can synthetic yields be optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:

  • Step 1 : Formation of the dihydropyrimidinone core via Biginelli-like condensation under acidic conditions.
  • Step 2 : Introduction of the piperidin-1-yl group using nucleophilic substitution with piperidine .
  • Step 3 : Acetamide coupling between the benzodioxol-5-amine and the activated dihydropyrimidinone intermediate .
  • Optimization : Use of polar aprotic solvents (e.g., DMF) and catalysts like triethylamine improves reaction efficiency. Monitoring via TLC/HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolve structural features like the benzodioxole protons (δ 6.8–7.2 ppm) and the dihydropyrimidinone carbonyl (δ 165–170 ppm) .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ ion) and detects impurities .
  • FT-IR : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

Q. What pharmacological targets are hypothesized for this compound based on its structural motifs?

  • Methodological Answer : The benzodioxol-5-yl and dihydropyrimidinone moieties suggest potential interactions with:

  • Kinase enzymes : The piperidinyl group may act as a hydrogen-bond acceptor in ATP-binding pockets .
  • GPCRs : The acetamide linker could modulate receptor-ligand binding affinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the benzodioxol or dihydropyrimidinone moieties?

  • Methodological Answer :

  • Substituent Variation : Replace the benzodioxol-5-yl group with other aryl/heteroaryl groups (e.g., 4-fluorophenyl or thienyl) to assess impact on bioactivity .
  • Core Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to the dihydropyrimidinone ring to enhance metabolic stability .
  • Assay Design : Use in vitro enzyme inhibition assays (e.g., kinase profiling) and cell-based models (e.g., IC50 determination in cancer lines) .

Q. What strategies mitigate poor solubility or metabolic instability during preclinical development?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable esters or phosphates to the acetamide group to enhance bioavailability .
  • Formulation Studies : Use cyclodextrin-based complexes or lipid nanoparticles to improve aqueous solubility .
  • Metabolic Profiling : Conduct in vitro microsomal assays (human liver microsomes) to identify vulnerable sites for deuteration or fluorination .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .
  • Data Normalization : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .

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